Cyclobutylidene(phenyl)acetic acid
Description
Cyclobutylidene(phenyl)acetic acid (CAS: 123078-51-3; molecular formula: C₁₂H₁₄O₂; molar mass: 190.24 g/mol) is a bicyclic carboxylic acid derivative featuring a cyclobutane ring fused to a phenylacetic acid backbone . Its predicted physical properties include a density of 1.180 g/cm³, boiling point of 320.9°C, and pKa of 4.36, indicating moderate acidity comparable to other phenylacetic acids . The cyclobutylidene moiety introduces steric constraints and electronic effects that differentiate it from simpler phenylacetic acid derivatives, influencing its reactivity and biological interactions.
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22g/mol |
IUPAC Name |
2-cyclobutylidene-2-phenylacetic acid |
InChI |
InChI=1S/C12H12O2/c13-12(14)11(10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,13,14) |
InChI Key |
OMTUDLFOJYVUGD-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C2=CC=CC=C2)C(=O)O)C1 |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C2)C(=O)O)C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenylacetic Acid Derivatives
Key Findings :
- Reactivity : this compound’s reactivity in enzyme-mediated reactions (e.g., acylation) remains uncharacterized, but steric effects from the cyclobutane ring are expected to reduce catalytic efficiency compared to linear analogs like p-nitrophenyl acetate .
- Solvent Sensitivity : Unlike p-nitrophenyl benzoate, which shows altered kinetics in dioxane (SDIE shifts from 1.7 to 2.0), cyclobutylidene derivatives may exhibit unique solvent interactions due to their rigid bicyclic structure .
Chlorinated and Substituted Analogs
- 2-(3-(3-Chlorophenyl)cyclobutyl)acetic acid (CAS: 1779870-51-7; C₁₂H₁₃ClO₂): The chloro-substituent increases lipophilicity (logP ~2.5 predicted) and may enhance membrane permeability compared to the parent compound .
- Aminomethyl phenylacetic acid: Derivatives with amino groups (e.g., p-[N,N-bis(2-chloroethyl)amino]phenylacetic acid) exhibit antineoplastic activity, highlighting the role of functionalization in biological activity .
Enzymatic Acylation Mechanisms
- This compound’s mechanism of enzyme interaction (e.g., with α-amylase or chymotrypsin) is hypothesized to differ from phenyl benzoates. For example, p-nitrophenyl benzoate undergoes acylation via His57 nucleophilic attack followed by acyl transfer to Ser195, while steric hindrance in cyclobutylidene derivatives might favor alternative pathways .
Data Tables
Table 1: Physical and Kinetic Properties of Selected Compounds
| Compound | Molecular Formula | Molar Mass (g/mol) | pKa | k (M⁻¹s⁻¹) | SDIE |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₄O₂ | 190.24 | 4.36 | N/A | N/A |
| p-Nitrophenyl acetate | C₈H₇NO₄ | 181.15 | ~7.5 | 1,425 | 1.3 |
| p-Nitrophenyl benzoate | C₁₃H₁₀NO₄ | 257.22 | ~6.8 | 2.19 × 10³ | 1.7 |
| 2-Hydroxyphenylacetic acid | C₈H₈O₃ | 152.15 | 4.2 | N/A | N/A |
Table 2: Solvent Effects on Acylation Kinetics
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